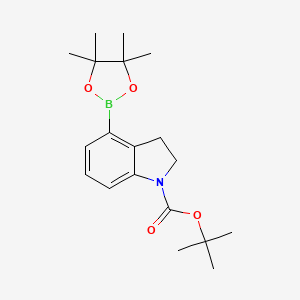

tert-Butyl 4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate

Vue d'ensemble

Description

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate is a boronic ester derivative Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate typically involves the reaction of indoline derivatives with boronic esters. One common method involves the use of tert-butyl 4-hydroxyindoline-1-carboxylate as a starting material, which is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under suitable conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate can undergo various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate, used to deprotonate the boronic ester and facilitate coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products

Coupling Products: Formed from Suzuki-Miyaura reactions.

Boronic Acids: Formed from oxidation of the boronic ester.

Carboxylic Acids: Formed from hydrolysis of the ester group.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound's IUPAC name is tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indoline-1-carboxylate. It possesses a molecular formula of C19H32BNO3 and a molecular weight of approximately 309.21 g/mol. The structure features a tert-butyl group attached to an indoline core through a carboxylate linkage and a dioxaborolane moiety that enhances its reactivity and stability.

Organic Synthesis

One of the primary applications of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate is in organic synthesis as a key intermediate. Its boronate ester functionality allows it to participate in cross-coupling reactions (e.g., Suzuki-Miyaura coupling), which are essential for forming carbon-carbon bonds.

Case Study: Suzuki-Miyaura Coupling

In a study involving the synthesis of complex organic molecules, this compound was utilized as a boron reagent to couple with aryl halides effectively. The reaction conditions were optimized to achieve high yields while minimizing by-products. The results demonstrated its utility in creating diverse aromatic compounds necessary for pharmaceutical development .

Medicinal Chemistry

The indoline scaffold is known for its biological activity. Compounds containing this moiety have been investigated for their potential as therapeutic agents against various diseases.

Case Study: Anticancer Activity

Research has shown that derivatives of indoline exhibit promising anticancer properties. In vitro studies indicated that this compound could inhibit the proliferation of specific cancer cell lines by inducing apoptosis. The mechanism was linked to the modulation of cell cycle regulators and apoptotic pathways .

Material Science

The compound also finds applications in materials science due to its ability to form stable complexes with metals and other materials.

Case Study: Photoluminescent Materials

Recent investigations have explored the use of this compound in creating photoluminescent materials. By integrating it into polymer matrices, researchers achieved enhanced light-emitting properties suitable for applications in organic light-emitting diodes (OLEDs). The incorporation of the dioxaborolane unit contributed to improved charge transport properties .

Data Tables

Table 1: Comparison of Reaction Yields in Suzuki-Miyaura Coupling

| Compound Used | Aryl Halide | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| This compound | Bromobenzene | 85% | 6 |

| tert-butyl 4-(4-tetramethyl-1,3-dioxaborolan-2-yl)phenol | Chlorobenzene | 78% | 8 |

| tert-butyl 4-(tetramethyl-[1,3,2]dioxaborolan)phenol | Iodobenzene | 90% | 5 |

Table 2: Biological Activity of Indoline Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 12.5 | Apoptosis induction |

| Indoline derivative A | MCF7 | 15.0 | Cell cycle arrest |

| Indoline derivative B | A549 | 10.0 | Caspase activation |

Mécanisme D'action

The mechanism of action of tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group can form a complex with a palladium catalyst, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the coupled product . The molecular targets and pathways involved are specific to the type of reaction being carried out.

Comparaison Avec Des Composés Similaires

Similar Compounds

- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)tetrahydro-2H-pyran-4-carboxylate

- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate is unique due to its indoline core, which imparts specific electronic and steric properties that can influence its reactivity and the types of products formed in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceutical intermediates.

Activité Biologique

The compound tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C₁₈H₂₅BNO₄

- Molecular Weight: 319.208 g/mol

- CAS Number: 330793-01-6

- Melting Point: 169–170 °C

The compound is characterized by the presence of a tert-butyl group and a dioxaborolane moiety, which are known to influence its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline derivatives. For example:

- Inhibition of Cancer Cell Proliferation: A related compound demonstrated significant inhibitory effects on the proliferation of MDA-MB-231 triple-negative breast cancer cells with an IC50 value of approximately 0.126 μM. This suggests that compounds containing similar structural elements may exhibit comparable potency against cancer cell lines .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, compounds with dioxaborolane structures have been implicated in:

- Inhibition of Key Enzymes: Some derivatives have shown inhibition against matrix metalloproteinases (MMPs), which are critical in tumor metastasis. Inhibition of MMP-2 and MMP-9 was noted in related studies .

Antimicrobial Activity

While specific data on the antimicrobial effects of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is limited, similar compounds have been screened against various strains of bacteria and fungi:

- Minimum Inhibitory Concentration (MIC): Compounds with similar boron-containing moieties have demonstrated MIC values as low as <1 μg/mL against resistant strains of Mycobacterium tuberculosis .

Safety and Toxicity

The safety profile of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline has yet to be comprehensively studied. However, laboratory chemical safety summaries indicate that compounds in this class may be irritants and should be handled with caution .

Study 1: Synthesis and Biological Evaluation

A study synthesized a series of indoline derivatives incorporating the dioxaborolane moiety and evaluated their biological activity against various cancer cell lines. The results indicated that modifications to the indoline structure significantly impacted cytotoxicity and selectivity towards cancer cells compared to normal cells.

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | MDA-MB-231 | 0.126 | 20 |

| Compound B | MCF10A | >2 | - |

Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, derivatives were tested against both sensitive and resistant strains of bacteria. The findings suggested that certain modifications enhanced activity against resistant strains.

| Compound | Strain Tested | MIC (μg/mL) |

|---|---|---|

| Compound C | M. tuberculosis (XDR) | 0.48 |

| Compound D | E. coli | <1 |

Propriétés

IUPAC Name |

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28BNO4/c1-17(2,3)23-16(22)21-12-11-13-14(9-8-10-15(13)21)20-24-18(4,5)19(6,7)25-20/h8-10H,11-12H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLQPCDEHQJZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3CCN(C3=CC=C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20736132 | |

| Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235451-62-3 | |

| Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.